(R)-(+)-西利普罗尔盐酸盐

描述

Synthesis Analysis

Celiprolol Hydrochloride is synthesized in a multistep chemical process starting from N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea, which reacts with epichlorohydrin. This reaction produces N'-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N,N-diethylurea. Subsequent reaction steps involve t-BuNH2 and salt formation, achieving an overall yield of about 63% (Zhao Li-hua, 2008). An improved synthesis process from 4-chloronitrobenzene has been developed, which is more suitable for industrial application due to its environmentally friendly reaction conditions (Li Ji et al., 2011).

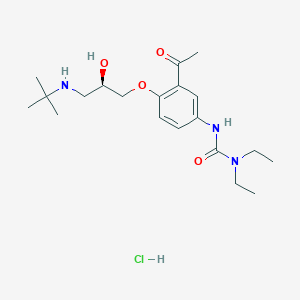

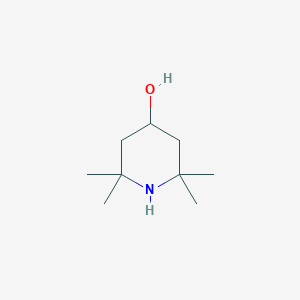

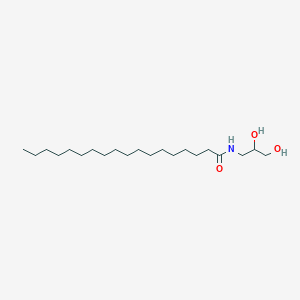

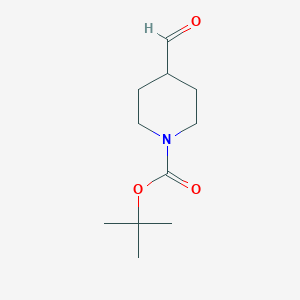

Molecular Structure Analysis

Celiprolol Hydrochloride crystallizes in the monoclinic space group P2l/a. Its crystal structure and NMR spectra have been thoroughly studied, providing a clear understanding of its molecular configuration and intermolecular hydrogen-bonding within the crystal (Narendra Kumar et al., 1992).

Chemical Reactions and Properties

Celiprolol Hydrochloride undergoes various chemical reactions under stress conditions such as hydrolysis, photolysis, and oxidation. It shows significant degradation especially under basic hydrolysis and oxidative conditions. The detailed mass fragmentation pattern and characterization of degradation products provide insight into its stability and chemical behavior under different conditions (A. Sahu et al., 2021).

科学研究应用

老年人高血压治疗:西利普罗尔有效降低轻度至中度高血压老年患者的血压。它在年轻和老年人群中具有相等的药代动力学和疗效 (Lamon, 2004)。

药代动力学研究:一种对映异构特异性测定人血浆和尿液中 (R,S)-西利普罗尔的方法,有助于治疗剂量后的药代动力学研究 (Hartmann et al., 1989)。

与其他β受体阻滞剂的比较:西利普罗尔显示出与其他β受体阻滞剂(如普萘洛尔、阿替洛尔、美托洛尔和品多洛尔)相似的抗高血压疗效。它还可能对哮喘患者有轻度的支气管扩张活性 (Milne & Buckley, 1991)。

临床安全性和有效性:西利普罗尔盐酸盐安全有效地治疗原发性高血压。它具有良好的血流动力学活性,对心血管危险因素的影响最小 (Lamon, 1991)。

工业合成:该药物可以从 4-氯硝基苯合成,总收率为 39.1%,由于反应条件方便且环保,适用于工业应用 (Ji et al., 2011)。

广泛年龄段的疗效:西利普罗尔在 18 至 75 岁轻度至中度原发性高血压患者中表现出相等的抗高血压疗效 (Dunn & Spencer, 1995)。

改善心血管危险因素:西利普罗尔作为新一代β受体阻滞剂,旨在每天一次治疗轻度至中度高血压,改善整体心血管危险因素和生活质量 (Drug and Therapeutics Bulletin, 1992)。

药物分析:已经开发出使用各种分光光度技术测定药物制剂中西利普罗尔盐酸盐的方法 (Radulović et al., 1994; Halboos et al., 2019)。

不良反应和安全性:研究表明,在推荐的每日 200 至 600 毫克剂量范围内具有很高的安全性,与安慰剂具有相似的不良反应,并且心动过缓发生率较低 (Lamon, 1988)。

药物转运和相互作用:西利普罗尔在人肠上皮细胞中的分泌涉及多种转运蛋白,包括 P-糖蛋白,并且可能受各种药物和利尿剂的影响 (Karlsson et al., 1993)。

属性

IUPAC Name |

3-[3-acetyl-4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925196 | |

| Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-Celiprolol Hydrochloride | |

CAS RN |

125638-91-7 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125638917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)